An In-depth Technical Guide to Boc-NH-PEG2-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Boc-NH-PEG2-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG2-CH2CH2COOH. It details its chemical properties, molecular weight, and its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers in drug discovery and development, offering detailed experimental protocols and workflow visualizations to facilitate its use in the laboratory.
Core Properties and Specifications
Boc-NH-PEG2-CH2CH2COOH is a versatile linker molecule characterized by a Boc-protected amine and a terminal propionic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. It is crucial to distinguish this molecule from its acetic acid analogue, Boc-NH-PEG2-COOH, which possesses a different molecular weight and chain length.
| Property | Value | Citation(s) |
| Chemical Name | 9-((tert-Butoxycarbonyl)amino)-4,7-dioxanonanoic acid | [1] |
| Synonyms | Boc-NH-PEG2-propionic acid, t-Boc-N-amido-PEG2-acid | [1] |
| Molecular Formula | C12H23NO6 | [2] |
| Molecular Weight | 277.31 g/mol | [2] |
| CAS Number | 1365655-91-9 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% - >95.0% (HPLC) | [1] |
| Storage Conditions | Store at -20°C for long-term storage. | [2] |
Application in PROTAC Synthesis
Boc-NH-PEG2-CH2CH2COOH is a key building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The synthetic strategy for incorporating this linker typically involves a two-step sequential amidation. First, the carboxylic acid terminus of the linker is coupled to an amine-functionalized ligand (either for the protein of interest or the E3 ligase). Following this, the Boc protecting group is removed from the other terminus to expose a primary amine, which is then coupled to the second ligand.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are representative protocols for the key steps in utilizing Boc-NH-PEG2-CH2CH2COOH for the synthesis of a PROTAC.
Protocol 1: Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the coupling of the carboxylic acid end of Boc-NH-PEG2-CH2CH2COOH to an amine-containing molecule (Ligand-NH2).
Materials:
-
Boc-NH-PEG2-CH2CH2COOH (1.0 eq)
-
Amine-functionalized ligand (Ligand-NH2) (e.g., an E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3 or KHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand and Boc-NH-PEG2-CH2CH2COOH (101 µmol) in anhydrous DMF (135 µL).[3]
-
Add HATU (1.1 eq, 112 µmol) to the solution.[3]
-
Add DIPEA or Et3N (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.[3] Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous KHCO3 solution and water (2x).[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified Boc-protected intermediate.
Protocol 2: Boc Deprotection to Expose the Amine Terminus
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then ready for coupling to the second ligand.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM (a common concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). If the substrate contains acid-sensitive groups, a scavenger like TIS (1-5%) can be added to trap the generated tert-butyl cations.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amine-linker-ligand intermediate. This product is often used in the next step without further purification.
Synthetic Workflow Visualization
The following diagram illustrates the sequential coupling strategy for synthesizing a PROTAC using Boc-NH-PEG2-CH2CH2COOH.
Caption: PROTAC synthesis workflow using the linker.
This technical guide provides essential information for the effective utilization of Boc-NH-PEG2-CH2CH2COOH in the synthesis of PROTACs and other advanced bioconjugates. The provided protocols are representative and may require optimization based on the specific properties of the ligands being conjugated.
